2-Carboxy-3-carboxymethylquinoline (CCMQ) is a quinoline derivative identified as a potential tool in studying N-methyl-D-aspartate (NMDA) receptors. [] These receptors play crucial roles in synaptic transmission, neural development, and various forms of neuronal plasticity. [] CCMQ demonstrates high affinity for a novel binding site in the brain that does not appear to directly influence synaptic activity in the hippocampus. []
CCMQ is synthesized through various chemical processes and has been studied for its biological activities. The compound belongs to the class of urea derivatives, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms (N). Urea derivatives are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of CCMQ typically involves the following steps:
The molecular structure of CCMQ can be described as follows:
CCMQ participates in several chemical reactions that are significant for its biological activity:
The mechanism of action of CCMQ primarily relates to its interaction with specific biological targets:
CCMQ possesses several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the identity and purity of CCMQ.
CCMQ has potential applications across various scientific domains:
The chemical compound 3-(Carboxymethyl)quinoline-2-carboxylic acid (CCMQ; CAS RN 132623-44-0) emerged in scientific literature in the early 1990s as a conformationally restricted analog of quinolinic acid. Initial studies characterized it as a selective ligand for non-NMDA (N-methyl-D-aspartate) sensitive excitatory amino acid receptors in the central nervous system [2] [5]. Its molecular structure (C₁₂H₉NO₄; MW 231.21 g/mol) features a quinoline backbone with carboxylic acid and carboxymethyl substituents, enabling unique interactions with glutamate receptor subtypes [2].
Table 1: Fundamental Chemical Properties of CCMQ
Property | Value |
---|---|
IUPAC Name | 3-(Carboxymethyl)quinoline-2-carboxylic acid |
Molecular Formula | C₁₂H₉NO₄ |
Molecular Weight | 231.21 g/mol |
CAS Registry Number | 132623-44-0 |
Solubility | <23.12 mg/mL in DMSO; soluble in alkaline solutions (1eq. NaOH) |
Storage Conditions | -20°C (desiccated) |
Canonical SMILES | OC(CC1=CC2=CC=CC=C2N=C1C(O)=O)=O |
Early pharmacological investigations revealed CCMQ's ability to inhibit [³H]-homoquinolinic acid binding to cortical membranes, suggesting competitive antagonism at specific glutamate recognition sites [2] [5]. Unlike broad-spectrum antagonists, CCMQ exhibited selectivity for a novel binding site distinct from classical NMDA, AMPA, or kainate receptors. This specificity was demonstrated through radioligand displacement assays where CCMQ showed negligible affinity for NMDA-sensitive [³H]glutamate binding sites but potently inhibited binding at non-NMDA sensitive sites (IC₅₀ ~10-100nM range) [5]. Its discovery provided critical insights into receptor heterogeneity within excitatory neurotransmission pathways.
Synthetic routes to CCMQ typically involve:
Purification is achieved through recrystallization from ethanol/water mixtures, with structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry [8].
CCMQ serves two primary academic functions:
Table 2: Research Gaps in CCMQ Studies
Gap Type | Description | Examples from Literature |
---|---|---|
Mechanistic Evidence Gap | Conflicting data on receptor specificity and downstream signaling effects | Discrepancies in NR2B subunit selectivity across electrophysiological vs. binding studies [5] |
Methodological Gap | Limited techniques for in vivo target engagement quantification | Lack of radiolabeled CCMQ analogs for PET imaging studies [8] |
Biological Knowledge Gap | Undefined metabolic fate and blood-brain barrier penetration kinetics | Absence of pharmacokinetic profiles in mammalian models [6] |
Theoretical Gap | Unresolved structure-activity relationships at non-NMDA binding sites | Insufficient molecular modeling of CCMQ-receptor interactions [6] [8] |
Key research gaps identified through systematic analysis include:
Contradictory findings exist regarding CCMQ's receptor selectivity profile. While initial binding studies indicated specificity for non-NMDA sites [5], subsequent electrophysiological experiments revealed partial agonist activity at NR2B-containing NMDA receptors [2] [5]. This suggests either:
No standardized assays exist for quantifying CCMQ's functional impacts across neural networks. Current approaches rely on:
Critical unknowns persist in CCMQ's in vivo behavior:
The atomic basis for CCMQ's selectivity remains poorly resolved. Molecular docking studies are hindered by:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4